molecular formula C18H21ClFNO B1385465 3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline CAS No. 1040685-54-8

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline

Cat. No.: B1385465
CAS No.: 1040685-54-8
M. Wt: 321.8 g/mol
InChI Key: VIJQIEAQHTUDJF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline is a chemical compound with the molecular formula C₁₈H₂₁ClFNO and a molecular weight of 321.82 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline typically involves the reaction of 3-chloro-4-fluoroaniline with 2-(isopentyloxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoroaniline
  • 2-(Isopentyloxy)benzyl chloride
  • 4-Fluoro-N-(2-methoxybenzyl)aniline

Uniqueness

3-Chloro-4-fluoro-N-[2-(isopentyloxy)benzyl]-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the isopentyloxybenzyl group, makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFNO/c1-13(2)9-10-22-18-6-4-3-5-14(18)12-21-15-7-8-17(20)16(19)11-15/h3-8,11,13,21H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJQIEAQHTUDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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